REACTION_SMILES
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[CH3:2][S:3](=[O:4])(=[O:5])[O:6][c:7]1[c:8]([S:13](=[O:14])(=[O:15])[Cl:16])[cH:9][cH:10][cH:11][cH:12]1.[NH3:1].[O:17]1[CH2:18][CH2:19][CH2:20][CH2:21]1>>[NH2:1][S:13]([c:8]1[c:7]([O:6][S:3]([CH3:2])(=[O:4])=[O:5])[cH:12][cH:11][cH:10][cH:9]1)(=[O:14])=[O:15]
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Name
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Type
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product
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Smiles
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CS(=O)(=O)Oc1ccccc1S(N)(=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |